4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole
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Description
4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C16H20ClN3O4S2 and its molecular weight is 417.92. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown It is possible that the compound could affect multiple pathways, leading to a variety of downstream effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, and the presence of other molecules.
Biological Activity
4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole is a complex organic compound that integrates multiple functional groups, including sulfonyl and pyrazole moieties. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C16H20ClN3O4S2, with a molecular weight of approximately 417.9 g/mol. The structure features a pyrazole ring substituted with sulfonamide groups and a chlorophenyl moiety, which may enhance its biological activity through various mechanisms.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C16H20ClN3O4S2 |
Molecular Weight | 417.9 g/mol |
Functional Groups | Pyrazole, sulfonamide, chlorophenyl |
CAS Number | 1448045-28-0 |
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of pyrazole derivatives, including those similar to this compound. These compounds have shown promising results against various cancer cell lines.
Case Study: U937 Cells
A study assessed the antiproliferative activity of new pyrazole-sulfonamide derivatives against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The findings indicated that these compounds exhibited significant inhibitory activity without causing cytotoxic effects at certain concentrations .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes involved in tumor growth and inflammation. Additionally, the pyrazole ring contributes to the modulation of various signaling pathways linked to cell proliferation and apoptosis.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of pyrazole derivatives and their biological activity has been extensively studied. Modifications in the sulfonamide groups and the substitution patterns on the pyrazole ring can significantly influence their pharmacological properties. For example, variations in the chlorophenyl substituent may enhance binding affinity to target proteins involved in tumorigenesis .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds.
Compound Name | Structure/Functional Groups | Unique Features |
---|---|---|
3-(Piperidin-1-ylsulfonyl)benzoic acid | Piperidine and benzoic acid | Known for anti-inflammatory properties |
N-(4-chlorobenzene)sulfonamide | Simple sulfonamide structure | Commonly used as an antibiotic |
Pyrrolidine-based sulfone derivatives | Pyrrolidine ring with various substituents | Demonstrated effectiveness against certain cancers |
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]sulfonyl-1,3,5-trimethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O4S2/c1-11-16(12(2)19(3)18-11)26(23,24)20-9-8-15(10-20)25(21,22)14-6-4-13(17)5-7-14/h4-7,15H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQXSYWBNMJGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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